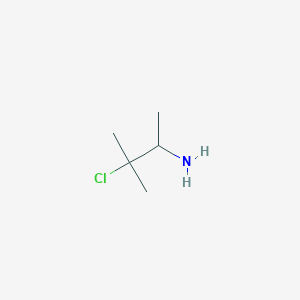
3-Chloro-3-methylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-methylbutan-2-amine is an organic compound with the molecular formula C5H12ClN It is a derivative of butan-2-amine, where a chlorine atom and a methyl group are substituted at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-3-methylbutan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-3-methylbutan-2-ol with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-methylbutan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding amides or reduced to form secondary amines.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ammonia, primary amines, and secondary amines. Conditions often involve solvents like ethanol and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted amines.
Oxidation: Products include amides and nitriles.
Reduction: Products include secondary and tertiary amines.
Aplicaciones Científicas De Investigación
3-Chloro-3-methylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-3-methylbutan-2-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also undergo oxidation and reduction, affecting its reactivity and interaction with other molecules. The pathways involved include nucleophilic attack, electron transfer, and elimination processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-3-methylbutan-2-ol: A precursor in the synthesis of 3-chloro-3-methylbutan-2-amine.
3-Methylbutan-2-amine: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloro-2-methylbutan-2-amine: A positional isomer with different chemical properties.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a methyl group at the third carbon position. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5H12ClN |
|---|---|
Peso molecular |
121.61 g/mol |
Nombre IUPAC |
3-chloro-3-methylbutan-2-amine |
InChI |
InChI=1S/C5H12ClN/c1-4(7)5(2,3)6/h4H,7H2,1-3H3 |
Clave InChI |
JFHSPHZVPIHHDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



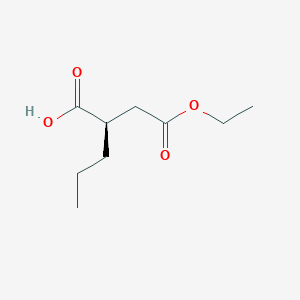
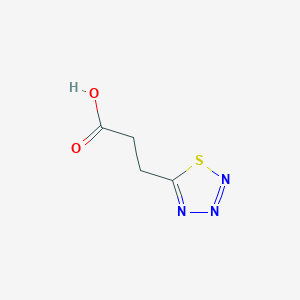
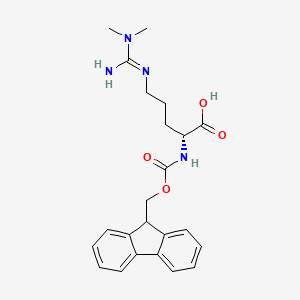
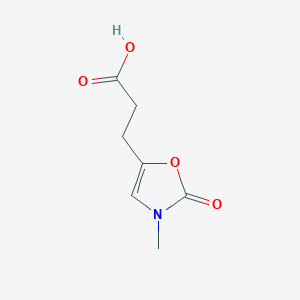

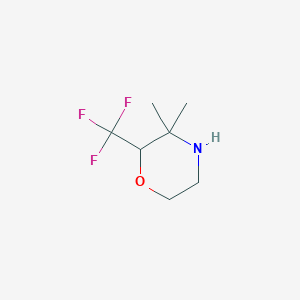
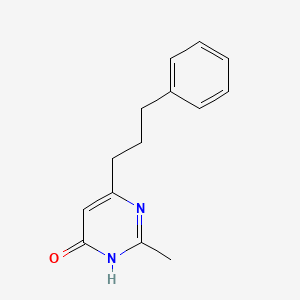
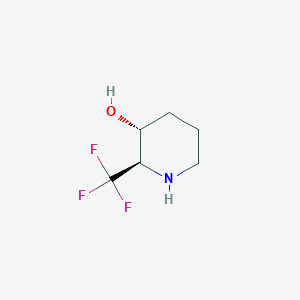
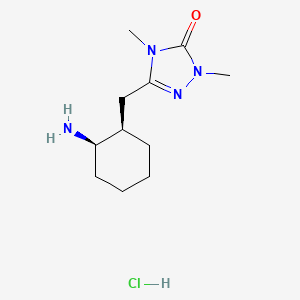

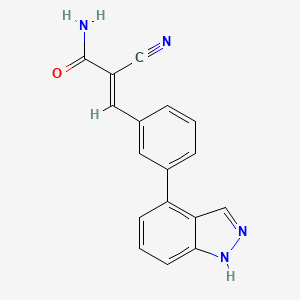
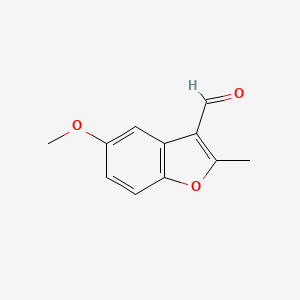
![7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane](/img/structure/B13346606.png)
